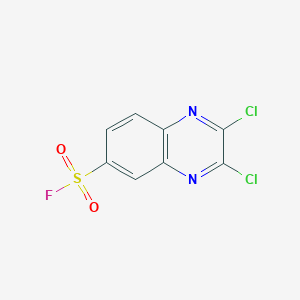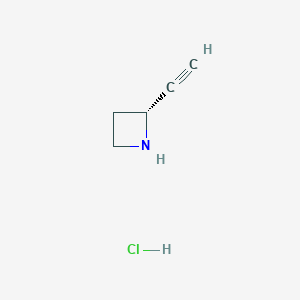![molecular formula C17H34O4Si B13013979 (3aS,4S,6S,6aR)-6-[2-[tert-butyl(dimethyl)silyl]oxypropan-2-yl]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13013979.png)
(3aS,4S,6S,6aR)-6-[2-[tert-butyl(dimethyl)silyl]oxypropan-2-yl]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (3aS,4S,6S,6aR)-6-[2-[tert-butyl(dimethyl)silyl]oxypropan-2-yl]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol is a complex organic molecule featuring a cyclopentane ring fused with a dioxolane ring. This compound is notable for its tert-butyl(dimethyl)silyl group, which is often used as a protecting group in organic synthesis to shield hydroxyl groups from unwanted reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the cyclopentane and dioxolane rings. The tert-butyl(dimethyl)silyl group is introduced through a silylation reaction, where a hydroxyl group is reacted with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of automated systems for the addition of reagents and the monitoring of reaction parameters would be essential to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming a fully saturated cyclopentane ring.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as fluoride ions (from TBAF - tetrabutylammonium fluoride) can be used to remove the silyl protecting group.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated cyclopentane derivatives.
Substitution: Formation of hydroxyl derivatives after the removal of the silyl group.
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its role as a precursor in the synthesis of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of this compound depends on its specific application. In general, the tert-butyl(dimethyl)silyl group acts as a protecting group, preventing unwanted reactions at the hydroxyl site. This allows for selective reactions to occur at other functional groups within the molecule. The molecular targets and pathways involved would vary based on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3aS,4S,6S,6aR)-6-[2-[tert-butyl(dimethyl)silyl]oxypropan-2-yl]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-one: Similar structure but with a ketone group instead of a hydroxyl group.
(3aS,4S,6S,6aR)-6-[2-[tert-butyl(dimethyl)silyl]oxypropan-2-yl]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-amine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness
The uniqueness of (3aS,4S,6S,6aR)-6-[2-[tert-butyl(dimethyl)silyl]oxypropan-2-yl]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol lies in its specific combination of functional groups, which allows for selective protection and deprotection strategies in organic synthesis. This makes it a valuable intermediate in the synthesis of complex molecules.
Eigenschaften
Molekularformel |
C17H34O4Si |
|---|---|
Molekulargewicht |
330.5 g/mol |
IUPAC-Name |
(3aS,4S,6S,6aR)-6-[2-[tert-butyl(dimethyl)silyl]oxypropan-2-yl]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol |
InChI |
InChI=1S/C17H34O4Si/c1-15(2,3)22(8,9)21-16(4,5)11-10-12(18)14-13(11)19-17(6,7)20-14/h11-14,18H,10H2,1-9H3/t11-,12-,13+,14-/m0/s1 |
InChI-Schlüssel |
CXTDHWTWXSJXIE-FQUUOJAGSA-N |
Isomerische SMILES |
CC1(O[C@@H]2[C@H](C[C@@H]([C@@H]2O1)O)C(C)(C)O[Si](C)(C)C(C)(C)C)C |
Kanonische SMILES |
CC1(OC2C(CC(C2O1)O)C(C)(C)O[Si](C)(C)C(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


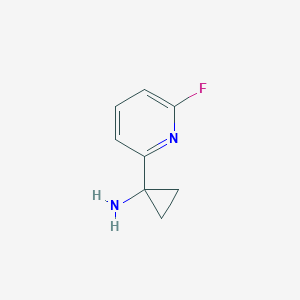
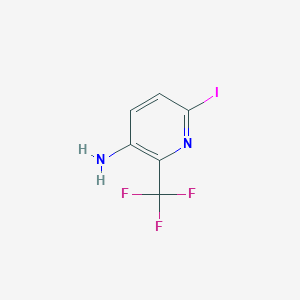
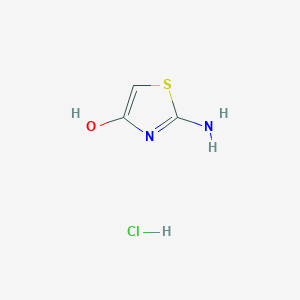
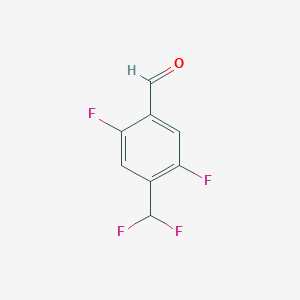
![Methyl 4-(3-fluorophenyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B13013915.png)
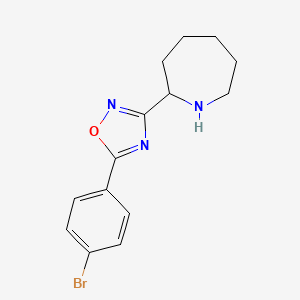
![tert-Butyl 4-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13013935.png)
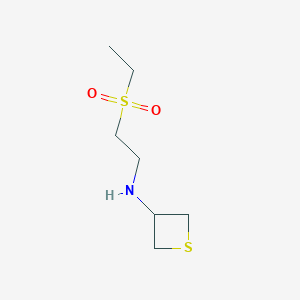

![1-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazole-2-carbaldehyde](/img/structure/B13013948.png)
![5-Fluorofuro[2,3-b]pyridin-3(2H)-one](/img/structure/B13013956.png)
![Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B13013967.png)
